molecular formula C12H14N2O B11898190 5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one

5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B11898190
M. Wt: 202.25 g/mol
InChI Key: ZLKPRYLCTLOXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to an indolinone moiety, with an amino group at the 5’ position and an ethyl group at the 1’ position. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an indole derivative followed by functional group modifications. For instance, the Fischer indole synthesis can be employed to construct the indole core, which is then subjected to cyclopropanation using diazo compounds or carbene intermediates . The amino group can be introduced via nucleophilic substitution reactions, while the ethyl group can be added through alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various substituted oxindoles, hydroxylated derivatives, and functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of 5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific substitution pattern and the presence of both an amino group and an ethyl group on the spirocyclic framework. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5'-amino-1'-ethylspiro[cyclopropane-1,3'-indole]-2'-one

InChI

InChI=1S/C12H14N2O/c1-2-14-10-4-3-8(13)7-9(10)12(5-6-12)11(14)15/h3-4,7H,2,5-6,13H2,1H3

InChI Key

ZLKPRYLCTLOXHP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C3(C1=O)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.